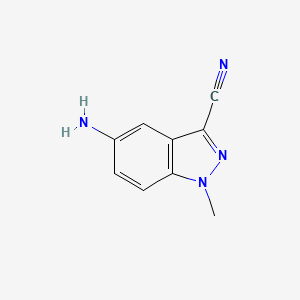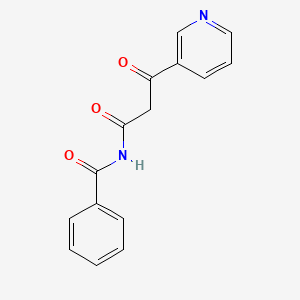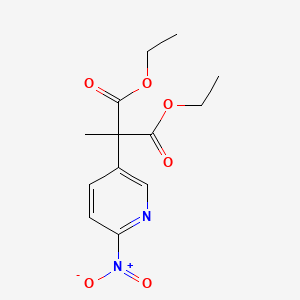![molecular formula C15H13N3O2 B13985252 Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13985252.png)
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes both pyridine and imidazo[1,2-a]pyridine moieties, makes it a valuable scaffold for drug development and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with ethyl 2-bromoacetate, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents and functional groups.
Imidazole derivatives: Compounds containing an imidazole ring, which may have different biological properties.
The uniqueness of this compound lies in its specific combination of pyridine and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl 3-pyridin-4-ylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13-14(11-6-8-16-9-7-11)18-10-4-3-5-12(18)17-13/h3-10H,2H2,1H3 |
Clé InChI |
UFFAHHSXXQVJMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)


![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)


![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)

![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)

